7-Amino-1,2-dimethylquinolin-4(1H)-one
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Overview
Description
7-Amino-1,2-dimethylquinolin-4(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with amino and methyl substituents, making it a valuable scaffold for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,2-dimethylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylquinoline and appropriate amine sources.
Amination Reaction: The key step involves the introduction of the amino group at the 7-position of the quinoline ring. This can be achieved through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Oxidation and Cyclization: The intermediate products undergo oxidation and cyclization reactions to form the final quinoline structure. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives, altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, electrophiles, or nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Functionalized quinoline derivatives with diverse substituents.
Scientific Research Applications
Chemistry: 7-Amino-1,2-dimethylquinolin-4(1H)-one serves as a versatile building block in organic synthesis. It is used to create complex molecules for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Its structural features make it a candidate for exploring interactions with biological targets.
Medicine: The compound’s pharmacological properties are investigated for potential therapeutic applications. It may exhibit anti-inflammatory, anticancer, or antiviral activities, making it a subject of interest in medicinal chemistry.
Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-1,2-dimethylquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
7-Aminoquinoline: Lacks the methyl substituents, resulting in different electronic and steric properties.
1,2-Dimethylquinoline: Lacks the amino group, affecting its reactivity and biological activity.
4-Hydroxyquinoline: Contains a hydroxyl group instead of an amino group, leading to different chemical behavior.
Uniqueness: 7-Amino-1,2-dimethylquinolin-4(1H)-one is unique due to the presence of both amino and methyl groups on the quinoline ring. This combination of substituents imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
7-amino-1,2-dimethylquinolin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-7-5-11(14)9-4-3-8(12)6-10(9)13(7)2/h3-6H,12H2,1-2H3 |
InChI Key |
XDZVVMPPHOJIEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1C)C=C(C=C2)N |
Origin of Product |
United States |
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